
M3 metabolite of dolutegravir chemical
properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Cat. No.: B580098 Get Quote

An In-depth Technical Guide on the Chemical Properties of the M3 Metabolite of Dolutegravir

Introduction
Dolutegravir (DTG) is a potent, second-generation integrase strand transfer inhibitor (INSTI)

that is a cornerstone of modern antiretroviral therapy for Human Immunodeficiency Virus (HIV)

infection[1][2]. Its efficacy, high barrier to resistance, and favorable pharmacokinetic profile

have made it a preferred agent in combination therapies[1][3]. The metabolism of dolutegravir

is extensive, primarily occurring in the liver via glucuronidation mediated by UGT1A1, with a

smaller contribution from cytochrome P450 (CYP) enzymes, particularly CYP3A4[2][3][4][5].

Understanding the chemical properties and metabolic pathways of its metabolites is crucial for

a complete characterization of the drug's disposition and for assessing potential drug-drug

interactions and safety profiles.

This technical guide focuses on the M3 metabolite of dolutegravir, a product of oxidative

metabolism. We will provide a detailed overview of its chemical properties, the enzymatic

pathways leading to its formation, and the experimental protocols used for its identification and

characterization.

Chemical Properties of the M3 Metabolite
The M3 metabolite is an oxidized form of dolutegravir.[1][3] Mass spectral data indicate the

addition of an oxygen atom to the parent molecule.[6] Specifically, the prochiral benzylic
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methylene group on the difluorobenzyl portion of dolutegravir is oxidized to form a hemiaminal.

[6] This metabolite is a precursor to the N-dealkylated metabolite, M1.[3][6]

The chemical and physical properties of the M3 metabolite are summarized in the table below.

Note that some databases may list different structures under the "M3" designation; the data

presented here corresponds to the hydroxylated form.

Property Value Source

Molecular Formula C₂₀H₁₉F₂N₃O₆ PubChem

Molecular Weight 435.4 g/mol PubChem

IUPAC Name

(4R,12aS)-N-((2,4-

difluorophenyl)

(hydroxy)methyl)-7-hydroxy-4-

methyl-6,8-dioxo-

3,4,6,8,12,12a-hexahydro-2H-

pyrido[1',2':4,5]pyrazino[2,1-b]

[1][7]oxazine-9-carboxamide

Inferred from structure

Monoisotopic Mass 435.12926659 Da PubChem

Hydrogen Bond Donor Count 3 PubChem

Hydrogen Bond Acceptor

Count
8 PubChem

Rotatable Bond Count 4 PubChem

Exact Mass 435.12926659 PubChem

Topological Polar Surface Area 136 Å² PubChem

Heavy Atom Count 31 PubChem

Metabolic Pathway of M3 Formation
Dolutegravir undergoes several biotransformation pathways in humans. While the primary route

is glucuronidation (leading to metabolite M2), a minor but significant pathway involves oxidation

by CYP3A enzymes to form the M3 metabolite.[3][4][8] Studies using recombinant CYP
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enzymes have confirmed that CYP3A4 is the major enzyme contributing to the formation of M3.

[1] The M3 metabolite itself is an intermediate that can lead to the formation of the N-

dealkylated metabolite M1.[3][6]

Metabolic Pathway of Dolutegravir to M3

Dolutegravir
(C₂₀H₁₉F₂N₃O₅)

M3 Metabolite
(Benzylic Hydroxylation)

(C₂₀H₁₉F₂N₃O₆)

CYP3A4

M1 Metabolite
(N-dealkylation)

Hydrolysis

Click to download full resolution via product page

Metabolic conversion of Dolutegravir to its M3 and M1 metabolites.

Experimental Protocols for Characterization
The identification and structural elucidation of the M3 metabolite have been accomplished

through a combination of advanced analytical techniques, primarily liquid chromatography

coupled with mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vitro Incubation with Recombinant CYPs
To identify the specific enzymes responsible for M3 formation, dolutegravir was incubated with

various recombinant human CYP enzymes.

Protocol: Dolutegravir (e.g., at a concentration of 30 μM) is incubated with individual

recombinant CYP enzymes (such as CYP3A4, CYP3A5, etc.) in the presence of an NADPH-

generating system.[1]
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Analysis: The reaction mixtures are then analyzed by UPLC-QTOFMS to detect and quantify

the formation of the M3 metabolite.

Outcome: These experiments demonstrated that CYP3A4 is the primary enzyme responsible

for the conversion of dolutegravir to M3.[1]

UPLC-QTOFMS Analysis for Metabolite Identification
Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass

Spectrometry is the core technique for separating and identifying dolutegravir and its

metabolites from biological matrices.

Chromatographic Separation:

Column: Acquity UPLC BEH C18 column (2.1 × 100 mm, 1.7 μm).[1]

Mobile Phase A: 0.1% formic acid in water.[1]

Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

Elution Gradient: A typical gradient starts with a low percentage of organic phase (e.g., 2%

B), ramps up to a high percentage (e.g., 95% B) to elute the compounds, holds for a

period, and then re-equilibrates at the initial conditions.[1] A sample gradient is: 2% B for 1

min, 2-95% B over 8 min, 95% B for 4.5 min, then re-equilibration.[1]

Flow Rate: 0.5 mL/min.[1]

Column Temperature: 50 °C.[1]

Mass Spectrometry Detection:

Ionization Mode: Positive ion mode with electrospray ionization (ESI+).[1]

Analysis: High-resolution mass spectrometry is used to determine the accurate mass of

the protonated molecular ion [M+H]⁺.[1] For M3, this reveals the addition of an oxygen

atom compared to the parent drug.[6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6263788/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6263788/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6263788/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6263788/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6263788/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6263788/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6263788/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6263788/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6263788/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6263788/
https://www.researchgate.net/publication/236739296_Metabolism_Excretion_and_Mass_Balance_of_the_HIV-1_Integrase_Inhibitor_Dolutegravir_in_Humans
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b580098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) is performed on the

metabolite's molecular ion to generate a fragmentation pattern. The major MS/MS

fragmental ions observed for M3 were at m/z 294, 277, and 143, which helps in confirming

the site of modification.[1]

NMR Spectroscopy for Structural Elucidation
While mass spectrometry provides the elemental composition and fragmentation data, full

structural characterization of complex metabolites like M3 often requires Nuclear Magnetic

Resonance (NMR) spectroscopy.[6]

Protocol: The M3 metabolite is first isolated and purified from incubation mixtures or

biological samples. Subsequently, one-dimensional (¹H NMR) and two-dimensional NMR

experiments are conducted.

Analysis: ¹H NMR data for M3 indicated that the oxidation occurred on the prochiral benzylic

methylene group of the molecule.[6] This level of detail is critical for definitively confirming

the metabolite's structure.

Experimental and Analytical Workflow
The overall workflow for identifying and characterizing the M3 metabolite involves a logical

progression from metabolic synthesis to detailed structural analysis.
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Workflow for M3 Metabolite Characterization

In Vitro Incubation
(Dolutegravir + Human Liver Microsomes / rCYPs)

Chromatographic Separation
(UPLC on C18 Column)

MS Detection (QTOF-MS)
(Accurate Mass Measurement of [M+H]⁺)

MS/MS Analysis
(Fragmentation Pattern)

Structural Elucidation
(NMR Spectroscopy)

M3 Metabolite Identified

Click to download full resolution via product page

General workflow for the identification of the M3 metabolite.

Conclusion
The M3 metabolite of dolutegravir is a minor but important product of the drug's oxidative

metabolism, formed primarily by the action of CYP3A4. Its chemical identity as a benzylic

hydroxylated derivative has been rigorously established through advanced analytical

techniques, including UPLC-QTOFMS and NMR spectroscopy. A thorough understanding of

such metabolites is fundamental in the field of drug development, providing critical insights into
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the complete pharmacokinetic and safety profile of therapeutic agents like dolutegravir. The

detailed experimental protocols outlined in this guide serve as a reference for researchers

involved in the study of drug metabolism and pharmacokinetics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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